An In-depth Technical Guide to 7-Methyl-1-benzofuran-2-carboxylic acid (CAS: 17349-64-3)
An In-depth Technical Guide to 7-Methyl-1-benzofuran-2-carboxylic acid (CAS: 17349-64-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Methyl-1-benzofuran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this particular derivative, this document combines known data for the target molecule with information from closely related benzofuran analogs to offer a valuable resource for research and development.
Chemical and Physical Properties
7-Methyl-1-benzofuran-2-carboxylic acid is a solid, crystalline compound. Its core structure consists of a benzene ring fused to a furan ring, with a methyl group at position 7 and a carboxylic acid group at position 2. This structure serves as a key building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1]
| Property | Value | Reference |
| CAS Number | 17349-64-3 | |
| Molecular Formula | C₁₀H₈O₃ | |
| Molecular Weight | 176.17 g/mol | |
| Melting Point | 222-225 °C | |
| Physical Form | Powder | |
| Purity | Typically ≥95% | |
| Storage | Room Temperature |
Synthesis and Purification
Adapted Experimental Protocol: Synthesis via Perkin Rearrangement
This protocol is a hypothetical adaptation of a general method for the synthesis of benzofuran-2-carboxylic acids.
Materials:
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3-Bromo-7-methylcoumarin (precursor)
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Sodium hydroxide (NaOH)
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Ethanol
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Hydrochloric acid (HCl)
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Distilled water
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Dichloromethane (for recrystallization)
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Methanol (for recrystallization)
Procedure:
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Dissolve 3-bromo-7-methylcoumarin in ethanol in a round-bottom flask.
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Add a solution of sodium hydroxide in water to the flask.
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Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
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Dissolve the resulting residue in water and acidify with concentrated hydrochloric acid to a pH of 1.
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A precipitate of 7-Methyl-1-benzofuran-2-carboxylic acid will form.
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Collect the solid by vacuum filtration and wash with cold water.
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Dry the crude product in an oven.
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For further purification, recrystallize the crude product from a mixture of dichloromethane and methanol.[2]
Spectral Data
Specific spectral data for 7-Methyl-1-benzofuran-2-carboxylic acid is not widely published. However, the expected spectral characteristics can be predicted based on the analysis of the parent compound, benzofuran-2-carboxylic acid, and other substituted analogs.
| Spectroscopy | Predicted Data |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzofuran ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating methyl group. |
| ¹³C NMR | Resonances for the carbon atoms of the benzofuran core, the methyl group, and the carboxylic acid carbonyl group (typically in the 165-185 ppm region). |
| IR (Infrared) | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1680-1710 cm⁻¹), and C-O stretching bands.[4] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (176.17 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group. |
Biological Activity and Potential Applications
The benzofuran scaffold is a prominent feature in many biologically active natural and synthetic compounds, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[5] While specific biological data for 7-Methyl-1-benzofuran-2-carboxylic acid is limited, research on related derivatives provides valuable insights into its potential applications.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of benzofuran-2-carboxylic acid derivatives. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action is often linked to the inhibition of key enzymes or interference with critical signaling pathways involved in cell proliferation and survival.
| Compound/Derivative | Target/Cell Line | Activity (IC₅₀/Kᵢ) | Reference |
| Halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylates | A549 (lung cancer), HepG2 (liver cancer) | IC₅₀ = 3.5 - 11 µM | [6] |
| Benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives | ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), PC-3 (prostate) | Low micromolar concentrations | [7] |
| Benzofuran-2-carboxylic acid derivatives | Pim-1 kinase | Potent inhibition | [8] |
| Benzofuran derivatives | ERAP1 | Nanomolar range inhibition | [9] |
Anti-inflammatory Activity
Benzofuran derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways. For instance, certain aza-benzofuran compounds have been shown to inhibit nitric oxide (NO) release in LPS-stimulated macrophages.[10]
| Compound/Derivative | Target/Assay | Activity (IC₅₀) | Reference |
| Aza-benzofuran derivatives | NO release in RAW 246.7 cells | 16.5 - 17.3 µM | [10] |
Signaling Pathways
Research on various benzofuran derivatives suggests their interaction with key cellular signaling pathways implicated in cancer and inflammation. While direct evidence for 7-Methyl-1-benzofuran-2-carboxylic acid is not available, related compounds have been shown to modulate pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. Some benzofuran-2-carboxamide derivatives have been shown to inhibit LPS-induced NF-κB transcriptional activity.[7] This suggests a potential mechanism for their anti-inflammatory and anticancer effects.
Safety and Handling
7-Methyl-1-benzofuran-2-carboxylic acid is classified with GHS07 pictograms, indicating that it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.
Precautionary Statements:
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Wear protective gloves, clothing, eye, and face protection.
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Avoid breathing dust.
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Use only outdoors or in a well-ventilated area.
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In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled, remove person to fresh air and keep comfortable for breathing.
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If on skin, wash with plenty of water.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion and Future Directions
7-Methyl-1-benzofuran-2-carboxylic acid represents a valuable scaffold for the development of novel therapeutic agents. While specific biological data for this compound is currently scarce, the extensive research on related benzofuran derivatives strongly suggests its potential in anticancer and anti-inflammatory drug discovery.
Future research should focus on:
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Developing and publishing a detailed, optimized synthesis protocol for 7-Methyl-1-benzofuran-2-carboxylic acid.
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Comprehensive spectral characterization (NMR, IR, MS) to establish a reference database for this compound.
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In-depth biological evaluation, including cytotoxicity screening against a panel of cancer cell lines and assessment of its anti-inflammatory properties in relevant assays.
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Mechanistic studies to elucidate its specific molecular targets and effects on cellular signaling pathways.
This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising therapeutic potential of 7-Methyl-1-benzofuran-2-carboxylic acid.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
